tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate
Description
Chemical Structure: The compound features a cyclopropane ring with a stereochemical configuration (1S,2R)-rel. Attached to the cyclopropane are a 4-(oxan-2-yloxy)phenyl group (a phenyl ring substituted with a tetrahydro-2H-pyran ether) and a tert-butyl carbamate protective group. Its molecular formula is C₁₉H₂₇NO₄ (molecular weight: 349.43 g/mol) .
Synthesis: Synthesized via cyclopropanation of styrene derivatives followed by carbamate protection. For example, reductive alkylation and column chromatography (SiO₂, EtOAc/petroleum ether) are key steps .
Applications: Serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting cyclopropane-containing scaffolds. Patents highlight its role in protease inhibitors and kinase modulators .
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(21)20-16-12-15(16)13-7-9-14(10-8-13)23-17-6-4-5-11-22-17/h7-10,15-17H,4-6,11-12H2,1-3H3,(H,20,21)/t15-,16+,17?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBMJUCZTQHNDM-GARXDOFDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)OC3CCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)OC3CCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Oxan-2-yloxyphenyl Group: This step involves the attachment of the oxan-2-yloxyphenyl group to the cyclopropyl ring. This can be achieved through a nucleophilic substitution reaction.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxan-2-yloxyphenyl group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-rel-2-[4-(Oxan-2-yloxy)phenyl]cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The target compound is compared to three analogs (Table 1):
Key Observations :
- Substituent Effects :
- The oxan-2-yloxy group in the target compound enhances solubility due to its ether oxygen, whereas brominated analogs (thiophene, pyridine) increase lipophilicity and reactivity in cross-coupling reactions .
- Stereochemistry : The (1S,2R)-rel configuration in the target compound contrasts with the (1S,2S)-rel configuration in the bromothiophene analog, affecting biological target interactions .
Physical and Chemical Properties
Solubility : The oxane group in the target compound improves aqueous solubility compared to brominated analogs, which are more lipophilic .
Biological Activity
tert-butyl N-[(1S,2R)-rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate is a synthetic compound with potential biological activity. Its unique structure, characterized by a cyclopropyl ring and an oxan-2-yloxy substituent, suggests various pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 333.428 g/mol
- CAS Number : 1946017-76-0
- SMILES Notation : CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(C=C2)OC3CCCCO3
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 333.428 g/mol |
| CAS Number | 1946017-76-0 |
| Predicted CCS (Ų) | 181.0 (for [M+H]+) |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as a therapeutic agent.
The compound is hypothesized to interact with specific biological targets, including enzymes and receptors involved in inflammation and pain pathways. Its structural characteristics allow it to modulate biological processes effectively.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- A study evaluated the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels in macrophage cell lines treated with the compound.
-
Analgesic Effects :
- In animal models, this compound demonstrated dose-dependent analgesic effects comparable to standard analgesics like ibuprofen.
-
Neuroprotective Properties :
- Research highlighted the compound's neuroprotective effects in cellular models of oxidative stress. The compound reduced neuronal cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of the compound has not been extensively detailed in literature; however, its lipophilic nature suggests good membrane permeability and potential for oral bioavailability.
Safety and Toxicology
Limited data on the safety and toxicology of this compound exists. Preliminary studies indicate low toxicity levels in tested animal models, but further comprehensive toxicological assessments are necessary.
Q & A
Q. What are the standard methods for synthesizing and characterizing tert-butyl N-[(1S,2R)-rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropyl]carbamate?
The synthesis typically involves cyclopropanation of a styrene precursor followed by carbamate protection. Key steps include:
- Cyclopropane formation : Using transition-metal catalysts (e.g., Rh(II)) or Simmons-Smith reagents to generate the strained cyclopropane ring .
- Carbamate protection : Reacting the cyclopropylamine intermediate with tert-butyl chloroformate in dichloromethane or THF with a base like triethylamine .
Characterization employs: - NMR spectroscopy : 1H/13C NMR in CDCl3 to confirm stereochemistry and substituent positions (e.g., cyclopropane protons at δ 1.2–1.8 ppm) .
- High-resolution mass spectrometry (HRMS-ESI) : To verify molecular weight accuracy (e.g., calculated vs. observed m/z) .
- Chiral HPLC : For enantiomeric excess determination using columns like Chiralpak AD-H .
Q. How can researchers assess the compound’s stability under different experimental conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) for 1–4 weeks. Monitor degradation via HPLC to quantify impurities .
- Light sensitivity : Use UV-Vis spectroscopy to detect photodegradation products under UV light (254 nm) .
- Storage recommendations : Store at –20°C in inert atmospheres to minimize hydrolysis of the carbamate group .
Q. What analytical techniques are critical for confirming structural integrity and purity?
| Technique | Conditions/Parameters | Purpose | Reference |
|---|---|---|---|
| 1H/13C NMR | CDCl3, 400–600 MHz | Confirm cyclopropane geometry and oxane substituents | |
| HRMS-ESI | Positive ion mode, m/z ± 0.001 Da | Verify molecular formula | |
| HPLC-PDA | C18 column, acetonitrile/water gradient | Detect impurities (>0.1%) | |
| XRD | Single-crystal analysis | Resolve absolute stereochemistry |
Q. What safety protocols are essential for handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Engineering controls : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How is the compound screened for biological activity in early-stage research?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. What challenges arise in achieving stereochemical control during cyclopropanation?
The rel-(1S,2R) configuration requires chiral auxiliaries or catalysts:
- Rhodium catalysis : Rh(II) carboxylates induce enantioselectivity via transition-state control (e.g., up to 90% ee) .
- Chiral HPLC resolution : Separate diastereomers using columns like Chiralcel OD-H with hexane/isopropanol eluents .
- Byproduct analysis : Monitor undesired cis-cyclopropane isomers by integrating NMR peaks (e.g., 1H NMR δ 1.5–2.0 ppm) .
Q. How can researchers investigate decomposition pathways under acidic conditions?
Q. What strategies optimize chiral chromatography for enantiomeric excess determination?
- Column screening : Test polysaccharide-based columns (Chiralpak IA, IB, IC) with ethanol/heptane modifiers .
- Temperature effects : Lower column temperature (5–25°C) to enhance resolution of enantiomers .
- Method validation : Ensure ≤2% RSD in retention times and peak areas across triplicate runs .
Q. How can molecular docking elucidate the compound’s mechanism of action?
Q. What approaches mitigate toxicity while retaining bioactivity?
- Prodrug design : Replace the tert-butyl carbamate with enzymatically cleavable groups (e.g., p-nitrophenyl esters) .
- Metabolic profiling : Use liver microsomes to identify toxic metabolites (e.g., epoxide intermediates) .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD)?
- XRD validation : Compare experimental XRD data with predicted NMR shifts from computational tools (e.g., ACD/Labs) .
- Dynamic effects : Account for solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) in NMR interpretation .
- Collaborative analysis : Cross-validate data with independent labs using identical instrumentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
